4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: Structural Profiling and Industrial Synthesis Workflows
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene: Structural Profiling and Industrial Synthesis Workflows
Target Audience: Chemical Researchers, Process Chemists, and Drug Development Professionals Compound Classification: Halogenated Diphenyl Ether / Pharmaceutical Intermediate
Executive Summary
4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene (CAS: 2392-48-5), frequently referred to in industrial literature as 2,4,4′-trichloro-2′-nitrodiphenyl ether or Des-Hydroxy Nitro Triclosan, is a highly stable, lipophilic aromatic compound[1]. While it shares structural homology with diphenyl ether herbicides (which typically act as protoporphyrinogen oxidase inhibitors), its primary industrial significance lies in its role as the critical upstream precursor in the synthesis of Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol), a globally utilized broad-spectrum antimicrobial agent[2][3]. This guide deconstructs the physicochemical properties, structural reactivity, and self-validating synthesis protocols required to isolate and process this intermediate.
Physicochemical Profiling
Understanding the physical and chemical parameters of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is essential for optimizing reaction solvents, phase-transfer conditions, and downstream purification. The high LogP value dictates its extreme hydrophobicity, necessitating specific catalytic approaches for aqueous-organic interface reactions[2][4].
| Property | Value | Reference |
| IUPAC Name | 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene | [4] |
| CAS Number | 2392-48-5 | [4] |
| Molecular Formula | C12H6Cl3NO3 | [4] |
| Molecular Weight | 318.53 g/mol | [2] |
| Appearance | Yellow crystalline solid | [2] |
| Density | 1.533 g/cm³ | [2] |
| Melting Point | 85 °C | [2] |
| Boiling Point | 373.6 °C at 760 mmHg | [2] |
| Flash Point | 179.8 °C | [2] |
| LogP (Octanol/Water) | 5.87 | [2] |
| Topological Polar Surface Area | 55.1 Ų | [4] |
Structural Reactivity and Causality: The SNAr Mechanism
The synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is driven by a highly regioselective Nucleophilic Aromatic Substitution (SNAr). The reaction occurs between 2,4-dichlorophenol and 2,5-dichloronitrobenzene[3][5].
The Causality of Regioselectivity: In 2,5-dichloronitrobenzene, the nitro group is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes electron density at the ortho and para positions of the benzene ring[6]. The chlorine atom at the 2-position is ortho to the nitro group, making the carbon attached to it highly electrophilic and susceptible to nucleophilic attack by the 2,4-dichlorophenolate anion. Conversely, the chlorine at the 5-position is meta to the nitro group; it remains unactivated and inert under these conditions[6]. This electronic asymmetry ensures near 100% regioselectivity, preventing the formation of unwanted isomeric byproducts.
Upstream Synthesis: Solid-Liquid Phase Transfer Catalysis (S-L PTC)
Traditional liquid-liquid etherifications often suffer from competitive hydrolysis of the starting materials. By employing a Solid-Liquid Phase Transfer Catalysis (S-L PTC) system, water is eliminated from the reaction matrix. Tetra-n-butylammonium bromide (TBAB) acts as the phase-transfer agent, shuttling the solid potassium 2,4-dichlorophenolate into the non-polar p-xylene phase where it rapidly attacks the lipophilic 2,5-dichloronitrobenzene[3].
Fig 1: Phase-transfer catalyzed SNAr synthesis of 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene.
Self-Validating Experimental Protocol
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Phenolate Formation: Charge a dry reactor with 2,4-dichlorophenol (1.0 eq) and pulverized potassium hydroxide (KOH, 1.05 eq). Stir to generate potassium 2,4-dichlorophenolate.
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Catalyst and Solvent Addition: Add p-xylene as the solvent, followed by TBAB (0.05 eq) as the phase-transfer catalyst[3].
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Etherification: Introduce 2,5-dichloronitrobenzene (1.0 eq). Elevate the temperature to 120–130 °C and maintain reflux for 4 to 6 hours[3][5].
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Validation Checkpoint 1 (Reaction Completion): Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The protocol is self-validated as complete when the spot corresponding to 2,5-dichloronitrobenzene completely disappears, confirming full conversion.
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Isolation: Cool the mixture to room temperature and dilute with distilled water (500 mL per 100g of product) to precipitate the product[5].
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Validation Checkpoint 2 (Product Purity): Filter the yellow crystalline solid and wash with water. Continuously monitor the filtrate pH. Washing must continue until the pH stabilizes at exactly 7.0, validating the complete removal of residual KOH and unreacted phenolate salts[5].
Downstream Application: The Triclosan Synthesis Pathway
Once isolated, 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene is subjected to a three-step transformation (Reduction → Diazotization → Hydrolysis) to yield Triclosan[5][7].
Fig 2: Downstream synthetic workflow converting the nitrobenzene intermediate into Triclosan.
Downstream Processing Protocol
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Catalytic Hydrogenation: Dissolve the nitrobenzene intermediate in methanol. Add Raney Nickel catalyst (1-5% w/w). Introduce hydrogen gas and maintain the temperature at 35–40 °C for 1.5 hours. Filter out the catalyst and distill the methanol to isolate 2,4,4′-trichloro-2′-aminodiphenyl ether[5].
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Causality: Nickel provides a highly active surface for H₂ dissociation, selectively reducing the nitro group to an amine without dehalogenating the heavily chlorinated aromatic rings.
-
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Diazotization: Suspend the resulting amine in sulfuric acid ( H2SO4 ). Slowly add sodium nitrite ( NaNO2 ) while strictly controlling the temperature (standard diazotizations are kept near 0–5 °C to prevent premature nitrogen evolution, though specific industrial patents may optimize this thermal window)[5][7]. This yields the diazonium salt intermediate.
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Hydrolysis: Subject the diazonium salt to hydrolysis in the presence of an aqueous copper catalyst. The diazonium group is expelled as nitrogen gas ( N2 ), and a hydroxyl group is substituted in its place, yielding the final API, Triclosan[5][7].
References
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[2] 4-chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene 2392-48-5 - Guidechem. Guidechem.com. Available at:
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[4] 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene - PubChem - NIH. National Institutes of Health (NIH). Available at:
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[1] Des-Hydroxy Nitro Triclosan | CAS No. 2392-48-5 | Clearsynth. Clearsynth.com. Available at:
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[3] Novelties of Solid−Liquid Phase Transfer Catalyzed Synthesis of Triclosan from Potassium 2,4-Dichlorophenolate and 2,5-Dichlorophenol. ACS Publications. Available at:
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[6] WO 99/10310 - An improved synthesis of diphenylethers. Googleapis.com (Patent Database). Available at:
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[5] CN101006776A - A method for preparing broad spectrum antimicrobial triclosan. Google Patents. Available at:
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[7] The Pivotal Role of Chlorophenols as Intermediates in Modern Manufacturing: A Technical Guide. Benchchem. Available at:
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